Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)-

Description

Systematic IUPAC Nomenclature and Structural Representation

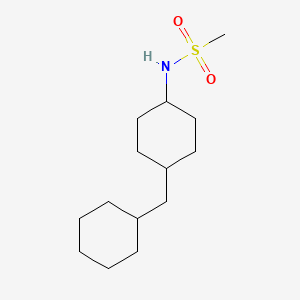

The compound Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- is systematically named according to IUPAC guidelines as N-(4-(cyclohexylmethyl)cyclohexyl)methanesulfonamide . This nomenclature reflects its core structure: a methanesulfonamide group (-SO$$2$$NHCH$$3$$) bonded to a cyclohexane ring substituted at the fourth position with a cyclohexylmethyl group (-CH$$2$$C$$6$$H$$_{11}$$).

The structural representation (Figure 1) highlights two cyclohexane rings:

- A primary cyclohexane ring with a sulfonamide functional group at position 1.

- A cyclohexylmethyl substituent at position 4 of the primary ring, consisting of a methylene bridge (-CH$$_2$$-) linking a secondary cyclohexane ring.

| Structural Feature | Description |

|---|---|

| Core Cyclohexane Ring | Six-membered carbon ring with sulfonamide at position 1 and substituent at position 4. |

| Cyclohexylmethyl Substituent | -CH$$_2$$- group connecting the core ring to a secondary cyclohexane ring. |

| Sulfonamide Group | -SO$$_2$$NH- moiety bonded to the core cyclohexane ring. |

The SMILES notation S(C)(NC1CCC(CC1)CC1CCCCC1)(=O)=O and InChIKey BTHYBBSEDAMNFO-UHFFFAOYSA-N provide unambiguous representations of connectivity and stereochemistry.

Molecular Formula and Weight Analysis

The molecular formula C$${14}$$H$${27}$$NO$$_2$$S indicates 14 carbon atoms, 27 hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The molecular weight is 273.43 g/mol , calculated as follows:

| Element | Atomic Weight (g/mol) | Count | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 12.01 | 14 | 168.14 |

| Hydrogen | 1.008 | 27 | 27.22 |

| Nitrogen | 14.01 | 1 | 14.01 |

| Oxygen | 16.00 | 2 | 32.00 |

| Sulfur | 32.07 | 1 | 32.07 |

| Total | 273.43 |

This molecular weight aligns with high-resolution mass spectrometry data, confirming the formula’s accuracy. The presence of sulfur and nitrogen contributes to the compound’s polarity, influencing its solubility in organic solvents.

Substituent Group Characterization: Cyclohexylmethyl and Cyclohexyl Moieties

The cyclohexylmethyl (-CH$$2$$C$$6$$H$${11}$$) and cyclohexyl (-C$$6$$H$$_{11}$$) groups are critical to the compound’s stereoelectronic properties:

Cyclohexylmethyl Group :

Cyclohexyl Group :

| Substituent | Key Structural Features | Chemical Implications |

|---|---|---|

| Cyclohexylmethyl | -CH$$_2$$-linked cyclohexane; flexible conformation | Increases solubility in nonpolar solvents; steric hindrance |

| Cyclohexyl | Chair-configured cyclohexane; rigid geometry | Stabilizes equatorial substituents; modulates reactivity |

The interplay between these groups creates a balance of rigidity and flexibility, which is critical for the compound’s applications in materials science and organic synthesis. For instance, cyclohexyl-containing polymers exhibit enhanced gas permeability due to their conformational adaptability.

Properties

CAS No. |

102280-89-7 |

|---|---|

Molecular Formula |

C14H27NO2S |

Molecular Weight |

273.44 g/mol |

IUPAC Name |

N-[4-(cyclohexylmethyl)cyclohexyl]methanesulfonamide |

InChI |

InChI=1S/C14H27NO2S/c1-18(16,17)15-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h12-15H,2-11H2,1H3 |

InChI Key |

BTHYBBSEDAMNFO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1CCC(CC1)CC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- typically involves the reaction of methanesulfonyl chloride with the appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in scaling up the production while ensuring the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Organic Synthesis

Methanesulfonamide derivatives are widely utilized as reagents in organic synthesis, particularly in the formation of sulfonamide compounds. These derivatives can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making them versatile tools for chemists .

Biological Applications

Research has highlighted the potential of Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- in biological contexts:

- Antimicrobial Activity : Studies have demonstrated that methanesulfonamide derivatives exhibit significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) of these compounds were found to be comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

- Anti-inflammatory Properties : Investigations into the anti-inflammatory effects of these compounds have shown promising results in animal models, where they significantly reduced inflammation markers and improved clinical outcomes .

Pharmaceutical Development

The compound is being explored for its potential use in drug development due to its structural characteristics that allow it to interact with specific enzyme targets. The sulfonamide group can mimic natural substrates, leading to enzyme inhibition that disrupts biochemical pathways associated with various diseases .

Case Study 1: Antimicrobial Efficacy

A peer-reviewed study evaluated the antimicrobial efficacy of Methanesulfonamide derivatives against multiple bacterial strains. The results indicated a concentration-dependent inhibition pattern, reinforcing the potential for these compounds as alternatives to traditional antibiotics.

Case Study 2: Anti-inflammatory Research

In another study focusing on anti-inflammatory properties, methanesulfonamide derivatives were tested in models of induced inflammation. The treatment resulted in significant reductions in inflammatory markers, suggesting their utility in developing new therapeutic agents for inflammatory diseases.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)- involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with analogs:

Key Observations:

Substituent Effects on Conformation and Interactions The N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide () exhibits a cyclohexyl ring in a chair conformation (puckering amplitude Q = 0.567 Å), leading to a 59.92° tilt relative to the benzene ring. This geometry facilitates a 2D hydrogen-bonded network via C–H···O interactions, which may enhance crystallinity and thermal stability . This could alter solubility in polar solvents compared to non-oxidized analogs .

Functional Group Impact on Reactivity and Acidity Sulfonamides generally exhibit higher acidity (pKa ~10) compared to formamides (pKa ~15–17) due to the electron-withdrawing sulfonyl group. N-[4-(Cyclohexylmethyl)cyclohexyl]formamide () lacks the sulfonyl group, reducing hydrogen-bonding capacity and biological activity typically associated with sulfonamides . The 4-cyanophenyl substituent in introduces an electron-withdrawing cyano group, which may stabilize negative charges in intermediates or modify binding affinities in medicinal chemistry contexts .

The cyclohexylmethyl group in the target compound and adds substantial steric bulk, which could reduce solubility in aqueous media but improve lipid membrane permeability .

Biological Activity

Methanesulfonamide, N-(4-(cyclohexylmethyl)-1-cyclohexyl)-, is an organic compound with significant biological activity, primarily attributed to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and organic synthesis.

Chemical Structure and Properties

- Molecular Formula : C13H23N1O2S1

- Molecular Weight : Approximately 253.38 g/mol

- CAS Number : Not specified in the available data.

The compound features a methanesulfonamide group linked to cyclohexylmethyl and cyclohexyl moieties, which contributes to its distinct reactivity and biological properties.

Antimicrobial Properties

Methanesulfonamide derivatives have demonstrated significant antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival. This mechanism is similar to that of traditional sulfonamides, which have been widely used as antibiotics. Studies indicate that compounds with this structure can effectively combat various bacterial strains, making them potential candidates for antibiotic development.

Anti-inflammatory Effects

Research has suggested that methanesulfonamide derivatives may also exhibit anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases. The exact mechanisms remain under investigation but may involve the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.

The mechanism of action for methanesulfonamide involves its interaction with specific molecular targets within cells. The compound can bind to active sites of enzymes, inhibiting their activity and disrupting various biochemical pathways. This inhibition can lead to the desired therapeutic effects, such as reduced bacterial growth or diminished inflammatory responses.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of methanesulfonamide derivatives against several bacterial strains. The results indicated that these compounds exhibited concentration-dependent inhibition, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure.

Investigation of Anti-inflammatory Properties

Another research project focused on the anti-inflammatory effects of methanesulfonamide derivatives in animal models. The findings revealed that treatment with these compounds significantly reduced markers of inflammation and improved clinical outcomes in models of induced inflammation. This suggests a promising avenue for future therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Methanesulfonamide | Antimicrobial, Anti-inflammatory | Enzyme inhibition |

| Sulfanilamide | Antimicrobial | Folate synthesis inhibition |

| N-(aminomethyl)cyclohexylmethanesulfonamide | Antimicrobial | Similar mechanism as sulfanilamide |

Methanesulfonamide's unique structure allows it to exhibit a balance of stability and reactivity compared to similar compounds, enhancing its potential for diverse applications in pharmaceutical chemistry.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-substituted methanesulfonamides with cyclohexyl groups?

The synthesis of such compounds typically involves nucleophilic substitution reactions. For example, sodium hydride (NaH) in N,N-dimethylformamide (DMF) is used to deprotonate the sulfonamide nitrogen, followed by alkylation with cyclohexylmethyl halides or other electrophiles. Reaction optimization includes controlling temperature (room temperature to 50°C) and stoichiometry (e.g., 2:1 molar ratio of alkylating agent to sulfonamide). Post-reaction isolation often involves precipitation in ice-water and recrystallization from methanol or ethanol .

Q. How can crystallographic analysis resolve stereochemical ambiguities in cyclohexyl-substituted sulfonamides?

Single-crystal X-ray diffraction (SC-XRD) is critical for determining conformation and stereochemistry. For instance, cyclohexyl rings adopt chair conformations with puckering parameters (Q = 0.567 Å, θ = 178.8°) and dihedral angles (e.g., 59.92° between benzene and cyclohexyl planes). Hydrogen bonding networks (C–H⋯O interactions) further stabilize crystal structures, which can be visualized using software like Mercury or Olex2 .

Q. What solvent systems are optimal for solubility studies of hydrophobic sulfonamide derivatives?

Polar aprotic solvents (e.g., DMF, DMSO) or mixtures with ethanol/water (70:30 v/v) are preferred due to the compound’s hydrophobic cyclohexyl groups. Solubility can be quantified via UV-Vis spectroscopy or HPLC, with logP values predicted using tools like ChemAxon or experimental shake-flask methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of cyclohexylmethanesulfonamides for receptor targeting?

SAR studies focus on substituent effects on binding affinity. For example:

- Cyclohexyl groups : Enhance lipophilicity and influence steric interactions with hydrophobic receptor pockets.

- Sulfonamide moiety : Participates in hydrogen bonding with residues like serine or tyrosine in enzymes (e.g., carbonic anhydrase).

Docking simulations (AutoDock Vina) and mutagenesis assays can validate interactions, while radiolabeled analogs (e.g., [35S]methanesulfonamide) track binding kinetics .

Q. What analytical techniques are suitable for detecting trace impurities in synthesized batches?

- LC-MS/MS : Identifies impurities at ppm levels using electrospray ionization (ESI) and multiple reaction monitoring (MRM).

- NMR (1H/13C) : Detects residual solvents (e.g., DMF) or unreacted intermediates via integration of characteristic peaks.

- Elemental Analysis : Confirms purity (>98%) by matching experimental vs. theoretical C/H/N/S ratios .

Q. How can conflicting biological activity data be resolved for sulfonamide derivatives?

Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions. Mitigation strategies include:

Q. What strategies improve the metabolic stability of methanesulfonamide derivatives in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.